

Spectroscopic Characterization of p-Coumaric Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Jacoumaric acid	
Cat. No.:	B14859190	Get Quote

Introduction

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is widely distributed in various plants, fruits, and vegetables. [1] This document provides a comprehensive overview of the spectroscopic characterization of p-coumaric acid, intended for researchers, scientists, and professionals in drug development. The spectroscopic data presented herein are crucial for the identification, quantification, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of p-coumaric acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of p-coumaric acid typically shows signals corresponding to the aromatic protons and the protons of the acrylic acid side chain. The chemical shifts can vary slightly depending on the solvent used.



Proton Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Chemical Shift (δ) in CDCl₃ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-7	7.51	7.4	d	7.0
H-2, H-6	7.52	6.8-7.2	m	
H-3, H-5	6.80	6.8-7.2	m	_
H-8	6.27	6.5	d	7.5
OH (phenolic)	-	4.5	bs	

Data compiled from multiple sources.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of p-coumaric acid.

Carbon Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Chemical Shift (δ) in CDCl₃ (ppm)
C-9 (C=O)	168.29	170.5
C-7	144.52	148.1
C-4	159.93	157.6
C-2, C-6	130.44	127.9
C-1	125.60	-
C-3, C-5	116.08	115.8
C-8	115.65	115.4

Data compiled from multiple sources.[2][3]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of p-coumaric acid is as follows:



- Sample Preparation: Dissolve approximately 5-10 mg of purified p-coumaric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
- Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in p-coumaric acid based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3383	O-H stretch	Phenolic -OH
3000-2900	O-H stretch	Carboxylic acid -OH
2879	C-H stretch	Aromatic C-H
1688	C=O stretch	Carboxylic acid C=O
1627	C=C stretch	Alkene C=C
1601, 1590, 1512	C=C stretch	Aromatic C=C
1449	C-O-H bend	Carboxylic acid
1283	C-O stretch	Carboxylic acid/Phenol

Data compiled from multiple sources.[4][5]

Experimental Protocol: FTIR Spectroscopy

• Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry p-coumaric acid with dry KBr powder and press it into a thin, transparent disk.



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-coumaric acid, aiding in its identification and structural confirmation.

m/z	lon	Technique
164	[M]+	EI-MS
163	[M-H] ⁻	ESI-MS
147	[M+H-H ₂ O] ⁺	ESI-MS/MS
119	[M+H-CO ₂ H] ⁺	ESI-MS/MS

Data compiled from multiple sources.[6][7]

Experimental Protocol: LC-MS

- Sample Preparation: Dissolve the p-coumaric acid sample in a suitable solvent, such as methanol or acetonitrile.
- Chromatography: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a mobile phase gradient, for instance, a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.[8]
- Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer.
- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[8]



• Data Acquisition: Acquire mass spectra over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the p-coumaric acid molecule and is often used for quantification.

Solvent	λmax (nm)
Methanol	292, 312
Ethanol	229, 300
Phosphate Buffer (pH 6.8)	284

Data compiled from multiple sources.[9][10][11]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of p-coumaric acid in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer solution). A typical concentration range is 2–25 μg/mL.
 [10]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm.
 Use the pure solvent as a blank for baseline correction.[9]

Signaling Pathways of p-Coumaric Acid

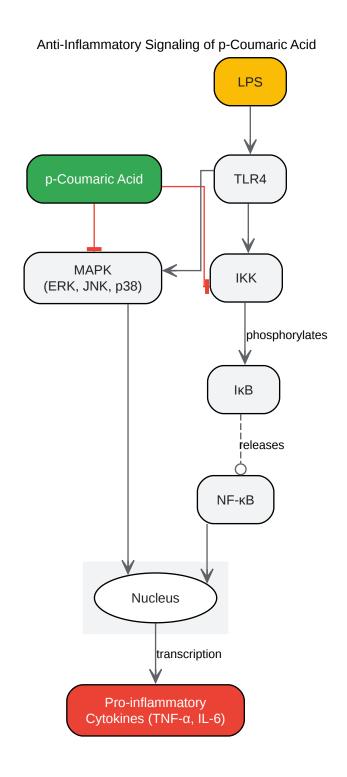
p-Coumaric acid exhibits various biological activities, including anti-inflammatory and antioxidant effects, by modulating specific signaling pathways.

Anti-Inflammatory Signaling Pathway

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the NF-kB and MAPK signaling pathways.[12] Lipopolysaccharide (LPS), a bacterial endotoxin, can trigger an inflammatory response by activating these pathways, leading to the production of pro-



inflammatory cytokines such as TNF-α and IL-6. p-Coumaric acid can suppress the phosphorylation of IκB and ERK1/2, thereby inhibiting the activation of NF-κB and MAPK, respectively, and reducing the expression of inflammatory mediators.[12][13]





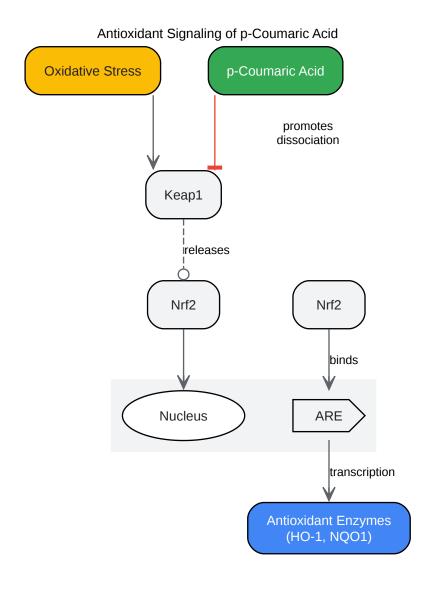
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Caption: Anti-inflammatory action of p-Coumaric Acid.

Antioxidant Signaling Pathway

The antioxidant properties of p-coumaric acid are partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). p-Coumaric acid can promote the activation of this pathway, thereby enhancing the cellular antioxidant defense system.





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